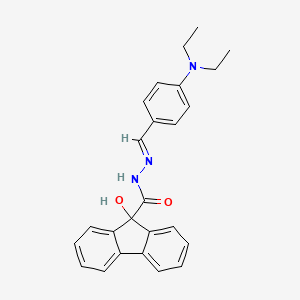

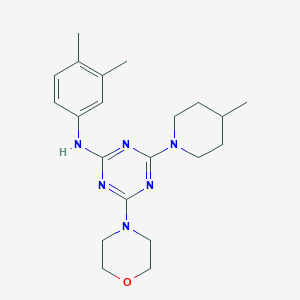

![molecular formula C13H11ClN4OS B2700982 3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-03-4](/img/structure/B2700982.png)

3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound . It belongs to the class of triazolopyrimidines, which are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound has been involved in the synthesis of novel heterocyclic compounds due to its potential for forming fused heterocycles, which are of interest in medicinal chemistry. For instance, it has served as a precursor in the synthesis of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines and benzo[6,7]cyclohepta[1,2‐d]thiazolo[3,2‐a]pyrimidin‐3‐ones. These compounds were evaluated for their activity against 5α‐reductase, showing promising results (Farghaly et al., 2012)[https://consensus.app/papers/hydrazonoyl-halides-precursors-fused-heterocycles-farghaly/b9eb4ac130845fec82916aa0e149325d/?utm_source=chatgpt]. Additionally, reactions with various reagents led to the creation of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, which were tested for antimicrobial activities (El-Agrody et al., 2001)[https://consensus.app/papers/heteroaromatization-4hydroxycoumarin-part-synthesis-elagrody/e7304fd752235f3699b77ad7d1dba4b6/?utm_source=chatgpt].

Antitumor and Antimicrobial Potential

Research has indicated the antitumor potential of triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives with an incorporated thiazolidinone moiety. These compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines at very low concentrations (Hafez & El-Gazzar, 2009)[https://consensus.app/papers/synthesis-antitumor-activity-substituted-hafez/a422ca3f47075d84a179f45dcdfda0f2/?utm_source=chatgpt]. Furthermore, thiazolopyrimidine derivatives have been explored for their antimicrobial and antitumor activities, showcasing promising antimicrobial activity but no significant antitumor effects (Said et al., 2004)[https://consensus.app/papers/synthesis-evaluation-thiazolopyrimidines-said/2c56c12ad20c5ef89e3c7bb345daa570/?utm_source=chatgpt].

Spectroscopic Characterization and Biological Evaluation

The structural and spectroscopic characterization of novel pyrimidine derivatives, including those incorporating the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been thoroughly investigated. These studies not only confirmed the molecular structure through X-ray diffraction and NMR techniques but also evaluated the antibacterial activities against various strains, highlighting their potential in antimicrobial applications (Lahmidi et al., 2019)[https://consensus.app/papers/synthesis-crystal-structure-spectroscopic-lahmidi/6ccec396008b51b1be63db6e20dd1c8d/?utm_source=chatgpt].

Mécanisme D'action

Target of action

The compound belongs to the class of triazolopyrimidines. Compounds in this class have been found to inhibit cyclin-dependent kinases (CDKs), which are a family of protein kinases that regulate the cell cycle . Therefore, it’s possible that “3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might also target CDKs or other proteins involved in cell cycle regulation.

Mode of action

If this compound does indeed inhibit CDKs, it would likely do so by binding to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their target proteins and thus disrupting the progression of the cell cycle .

Biochemical pathways

The inhibition of CDKs would affect the cell cycle, potentially causing cell cycle arrest. This could lead to the activation of apoptosis, or programmed cell death, especially in cancer cells that rely on the continuous progression of the cell cycle for their survival .

Result of action

If this compound does inhibit CDKs and disrupt the cell cycle, it could potentially have anticancer effects. Many cancer cells have mutations that cause CDKs to be overactive, leading to uncontrolled cell proliferation. By inhibiting CDKs, this compound could slow down or stop the growth of cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLGTBRTDCETLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

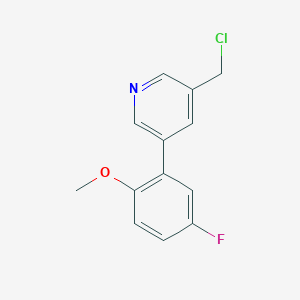

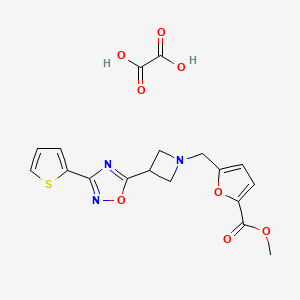

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2700902.png)

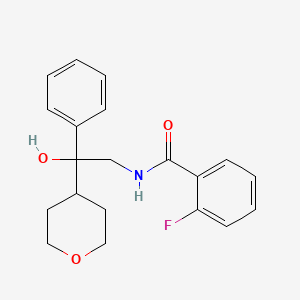

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

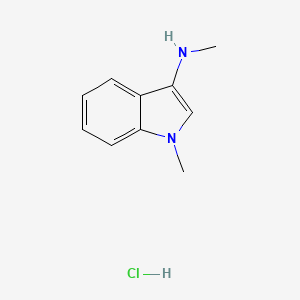

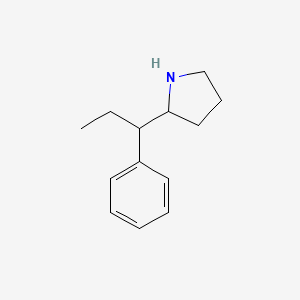

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2700909.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)